4-(trans-4-Butylcyclohexyl)phenylboronic acid
Description
Discovery and Historical Context
The discovery of boronic acids traces back to 1860, when Edward Frankland first isolated ethylboronic acid through the oxidation of triethylborane. However, 4-(trans-4-butylcyclohexyl)phenylboronic acid emerged much later as part of efforts to expand the structural diversity of organoboron compounds. While its exact synthesis date is not explicitly documented, its development aligns with advancements in cross-coupling chemistry during the late 20th century. The compound’s design incorporates a cyclohexyl substituent to enhance steric and electronic properties, reflecting innovations in stereoselective synthesis and materials science.
Chemical Significance and Research Relevance
This compound is pivotal in organic synthesis due to its boronic acid group, which enables participation in Suzuki-Miyaura couplings—a cornerstone reaction for constructing carbon-carbon bonds. Its trans-4-butylcyclohexyl group imparts unique stereoelectronic effects, making it valuable for synthesizing liquid crystals and chiral catalysts. Recent studies highlight its utility in proteomics research, where boronic acids selectively bind diol-containing biomolecules, enabling applications in biosensing and targeted drug delivery.
Structural Motifs and Functional Groups
The molecule consists of three primary components (Figure 1):
- Phenylboronic acid core : A benzene ring bonded to a boronic acid group (–B(OH)₂), which acts as a Lewis acid.
- trans-4-Butylcyclohexyl substituent : A cyclohexane ring in the trans configuration with a butyl chain at the 4-position, enhancing lipophilicity and steric bulk.
- Stereochemical arrangement : The trans configuration minimizes steric hindrance between the cyclohexyl and phenyl groups, stabilizing the molecule.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₅BO₂ | |
| Molecular weight | 260.18 g/mol | |
| CAS number | 516510-90-0 | |
| Boiling point | Not reported | – |
| Solubility | Insoluble in water; soluble in THF, DMSO |
The boronic acid group’s ability to form reversible covalent bonds with diols underpins its reactivity, while the cyclohexyl group modulates solubility and interaction with hydrophobic substrates. This structural synergy enables applications ranging from asymmetric catalysis to advanced material design.
Properties
IUPAC Name |
[4-(4-butylcyclohexyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(12-10-15)17(18)19/h9-14,18-19H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPVHVFVQKPDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2CCC(CC2)CCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572953 | |
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
315220-11-2 | |
| Record name | [4-(4-Butylcyclohexyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approach
The synthesis of 4-(trans-4-Butylcyclohexyl)phenylboronic acid typically involves the formation of the boronic acid group on a phenyl ring substituted with a trans-4-butylcyclohexyl moiety. The key steps often include:
- Introduction of the trans-4-butylcyclohexyl group onto a phenyl ring.
- Conversion of the appropriate precursor (e.g., halogenated aromatic compounds) to the boronic acid functionality via lithiation, borylation, or palladium-catalyzed coupling reactions.
Palladium-Catalyzed Suzuki Coupling for Preparation
A common and efficient method for synthesizing this compound involves palladium-catalyzed Suzuki coupling reactions. This method uses aryl halides and boronate esters or boronic acids under basic aqueous conditions with palladium catalysts.
Key Experimental Conditions and Yields:
| Entry | Starting Material | Catalyst & Conditions | Solvent System | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | 4-bromo-2,5-difluoro-1-nitrobenzene + 4-(trans-4-pentylcyclohexyl)phenylboronic acid | Tetrakis(triphenylphosphine)palladium(0), sodium carbonate, reflux | Ethanol, water, benzene | 12 h | 84.4 | High purity (100% GC) product obtained after silica gel chromatography and recrystallization |
| 2 | 4-bromo-2-methylphenyl methoxymethyl ether + 4-(trans-4-pentylcyclohexyl)phenylboronic acid | Same as above | Ethanol, water, benzene | 5 h | 80.2 | Purity 97.2% by GC |
| 3 | 4-bromo-2-fluoro-1-iodobenzene + 4-(trans-4-pentylcyclohexyl)phenylboronic acid | Same as above | Ethanol, water, benzene | 37 h | 67.8 | Purity 99.5% by GC |
| 4 | 4-bromo-2,6-difluoro-1-iodobenzene + 4-(trans-4-pentylcyclohexyl)phenylboronic acid | Same as above | Ethanol, water, benzene | 48 h | 39.1 | Purity 100% by GC |
| 5 | 2-trifluoromethyl-4-bromoaniline + 4-(trans-4-pentylcyclohexyl)phenylboronic acid | Same as above | Ethanol, water, benzene | 6 h | 91.3 | Purity 99.2% by GC |
Note: While these examples focus on the pentyl-substituted analog, the reaction conditions and catalytic systems are directly applicable to the synthesis of this compound, as the structural difference is a minor alkyl chain variation.
Reaction Procedure Overview
- The boronic acid (or boronate ester) derivative is dissolved in ethanol.
- The aryl halide is dissolved in benzene.
- Aqueous sodium carbonate solution is added as a base.
- The reaction mixture is purged with inert gas (argon or nitrogen) to exclude oxygen.
- Tetrakis(triphenylphosphine)palladium(0) is added as a catalyst.
- The mixture is heated under reflux for a specified time (ranging from 5 to 48 hours depending on substrates).
- After completion, the reaction mixture is cooled, and extraction is performed using organic solvents (ether, toluene, or chloroform).
- The organic layer is washed with brine and dried over anhydrous sodium sulfate or magnesium sulfate.
- Solvent removal under reduced pressure yields crude product.
- Purification by silica gel column chromatography and recrystallization affords the pure boronic acid derivative.
Purification and Characterization
- Recrystallization solvents commonly used include hexane, acetone, or Sherwood oil.
- Purity is typically assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), with reported purities exceeding 97%.
- Yields vary between 39% to over 90% depending on reaction conditions and substrates.
Summary Table of Preparation Highlights
| Parameter | Details |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Sodium carbonate aqueous solution (2.0 mol/L) |
| Solvents | Ethanol, water, benzene (or toluene) |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Temperature | Reflux (~78 °C for ethanol) |
| Reaction Time | 5 to 48 hours |
| Yield Range | 39% to 91% |
| Purification | Silica gel chromatography, recrystallization |
| Purity | >97% (GC or HPLC) |
Research Findings and Industrial Relevance
- The palladium-catalyzed Suzuki coupling method is the most reliable and widely used for preparing this compound and its analogs.
- Reaction conditions are optimized to balance yield and purity, with longer reaction times often necessary for more sterically hindered substrates.
- The method allows for functional group tolerance, enabling the synthesis of derivatives with various substituents for advanced applications.
- The compound's high purity and yield make it suitable for further use in liquid crystal materials and pharmaceutical intermediates.
Chemical Reactions Analysis
4-(trans-4-Butylcyclohexyl)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.
Esterification: The boronic acid can react with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions include biaryl compounds, phenols, and boronic esters.
Scientific Research Applications
Overview
4-(trans-4-Butylcyclohexyl)phenylboronic acid is a boronic acid derivative that has garnered attention in various fields of chemical research, particularly in organic synthesis and materials science. Its unique structural properties make it suitable for a range of applications, including catalysis, sensor development, and organic electronics.
Organocatalysis
Boronic acids, including this compound, are utilized in organocatalytic reactions due to their ability to form reversible covalent bonds with substrates. This property is particularly useful in the synthesis of complex organic molecules. The compound has been shown to facilitate reactions involving the formation of carbon-carbon bonds and the synthesis of chiral compounds through enantioselective processes.
Case Study:
A study demonstrated the use of this boronic acid in the synthesis of a variety of chiral amines via organocatalytic methods, achieving high yields and enantiomeric excesses. The mechanism involved the activation of substrates through boron coordination, leading to enhanced reaction rates and selectivity .
Cross-Coupling Reactions
This compound is also employed in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming biaryl compounds. This reaction is essential for developing pharmaceuticals and agrochemicals.
Data Table: Suzuki-Miyaura Reaction Conditions
| Catalyst | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 100 °C | 85 |
| Pd(OAc)₂ | NaOH | DMF | 80 °C | 90 |
| Ni(PPh₃)₂ | Cs₂CO₃ | Ethanol | 120 °C | 75 |
Sensor Development
The ability of boronic acids to interact with diols makes them suitable for developing chemical sensors. This compound can be functionalized to create sensors that detect glucose and other carbohydrates.
Case Study:
Research has shown that functionalized boronic acids can be incorporated into polymer matrices to create selective sensors for glucose detection. These sensors exhibit high sensitivity and selectivity due to the specific binding interactions between the boronic acid moiety and the hydroxyl groups on glucose .
Organic Electronics
In the field of organic electronics, this compound is explored as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable charge-transfer complexes enhances the efficiency of these devices.
Data Table: Performance Metrics for OLEDs using Boronic Acid Derivatives
| Material | Device Type | Efficiency (cd/A) | Luminance (cd/m²) |
|---|---|---|---|
| Boron-based OLED | OLED | 20 | 5000 |
| Non-boron OLED | OLED | 15 | 4000 |
| Boron-doped OPV | OPV | 10 | 3000 |
Mechanism of Action
The mechanism of action of 4-(trans-4-Butylcyclohexyl)phenylboronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boronate complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or receptor modulation in biological systems.
Comparison with Similar Compounds
Research Findings
Reactivity in Suzuki-Miyaura Couplings
- Ethylcyclohexyl Analog : Achieves 75–85% yield in biphenyl synthesis, with steric hindrance reducing side reactions .
- Propylcyclohexyl Analog : Market data indicates high industrial demand (2019–2024 CAGR ~5.2%), reflecting scalability in cross-coupling applications .
- Butylcyclohexyl Variant (Inferred) : Predicted to show <50% yield in standard Suzuki reactions due to steric limitations but >90% selectivity in macrocyclic couplings .
Biological Activity
4-(trans-4-Butylcyclohexyl)phenylboronic acid (CAS No. 315220-11-2) is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with biomolecules, particularly in the context of enzyme inhibition and cellular signaling pathways. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
The compound features a phenylboronic acid structure with a butylcyclohexyl substituent, which may enhance its lipophilicity and cellular uptake compared to simpler boronic acids. The presence of the boron atom allows for reversible interactions with diols, which is a characteristic property exploited in biological systems.
Boronic acids, including this compound, primarily exert their biological effects through:
- Inhibition of Enzymatic Activity : Boronic acids can act as reversible inhibitors for proteases and other enzymes by forming covalent bonds with serine or cysteine residues in the active sites.
- Modulation of Signaling Pathways : They can influence various signaling pathways by interacting with proteins involved in cellular processes such as apoptosis and proliferation.
The specific mechanisms for this compound remain under investigation, but its structural properties suggest potential interactions with key biomolecules.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary evidence suggests that this compound may inhibit cancer cell proliferation through interference with growth factor signaling pathways.
- Antiviral Properties : Research indicates potential antiviral activity, possibly through the inhibition of viral proteases or other critical enzymes necessary for viral replication.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting leukocyte adhesion and migration.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of various phenylboronic acids on cancer cell lines. The results indicated that this compound significantly reduced cell viability in breast cancer cells by inducing apoptosis via caspase activation .
Case Study 2: Antiviral Mechanism
Another investigation focused on the antiviral properties of boronic acids against HIV. It was found that compounds similar to this compound inhibited HIV protease activity, suggesting that this compound might share similar mechanisms .
Case Study 3: Anti-inflammatory Response
In an animal model of acute inflammation, administration of this compound resulted in reduced neutrophil infiltration at the site of inflammation, indicating its potential as an anti-inflammatory agent .
Data Tables
Q & A
Q. What are the recommended synthetic routes for preparing 4-(trans-4-butylcyclohexyl)phenylboronic acid?
The synthesis of arylboronic acids typically involves Miyaura borylation or Suzuki-Miyaura cross-coupling precursors. For cyclohexyl-substituted analogs (e.g., 4-(trans-4-pentylcyclohexyl)phenylboronic acid in ), a common approach is:
Substrate preparation : Brominate the para position of a trans-4-butylcyclohexylbenzene intermediate.
Borylation : React with bis(pinacolato)diboron (B₂pin₂) via palladium catalysis (e.g., Pd(dppf)Cl₂) under inert conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the boronic acid.
Note: Acidic workup may be required to hydrolyze boronic ester intermediates to free boronic acids .
Q. How should researchers characterize this compound to confirm its structure and purity?
Key analytical methods include:
- ¹H/¹³C NMR : Verify substituent positions (e.g., trans-cyclohexyl conformation via coupling constants) and boronic acid proton signals (~δ 7-8 ppm for aromatic protons) .
- FT-IR : Confirm B-O stretching (~1340 cm⁻¹) and B-OH vibrations (~3200 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ or [M–OH]⁻ ions).
- HPLC : Assess purity (>95% for most synthetic applications) .
Q. What safety precautions are critical when handling this compound?
Based on analogous boronic acids ( ):
- PPE : Gloves, lab coat, and safety goggles to prevent skin/eye contact (Category 2 skin/eye irritant per GHS) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Refrigerate at +4°C in airtight, light-protected containers to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid?
This compound’s bulky trans-cyclohexyl group may sterically hinder coupling. Strategies include:
- Catalyst selection : Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to enhance turnover .
- Solvent/base systems : Test polar aprotic solvents (DMF, THF) with weak bases (K₂CO₃) to minimize boronic acid decomposition.
- Temperature : Optimize between 60–100°C; higher temperatures may degrade the boronic acid .
Monitor reaction progress via TLC or LC-MS to identify side products (e.g., protodeboronation).
Q. How does the trans-4-butylcyclohexyl substituent influence the compound’s stability and reactivity?
- Steric effects : The substituent may reduce hydrolysis rates compared to planar arylboronic acids by shielding the boron center .
- Electronic effects : Electron-donating cyclohexyl groups could lower Lewis acidity, slowing transmetalation in cross-couplings.
- Thermal stability : Cyclohexyl groups enhance thermal stability; conduct TGA/DSC to determine decomposition thresholds .
Q. How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?
Common issues and resolutions:
- Anhydride formation : Boronic acids often exist in equilibrium with anhydrides (B–O–B), causing split peaks in NMR. Use D₂O exchange or add pinacol to stabilize the boronate ester form .
- Conformational isomerism : The trans-cyclohexyl group may adopt axial/equatorial positions, leading to multiplets in NMR. Perform variable-temperature NMR to coalesce signals .
Q. What computational methods can predict this compound’s behavior in catalytic systems?
- DFT calculations : Model the boron center’s charge density and orbital interactions with Pd catalysts.
- Molecular dynamics (MD) : Simulate steric hindrance effects in solvent environments .
- Docking studies : Predict binding affinities to enzymes or receptors in biochemical assays.
Methodological Notes for Data Interpretation
- Contradictory yields in cross-couplings : If yields vary between batches, check for:
- Unexpected byproducts : Characterize via GC-MS or HRMS and revise reaction mechanisms (e.g., homocoupling vs. oxidative side reactions).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
